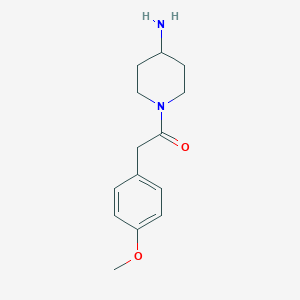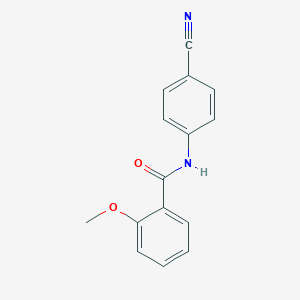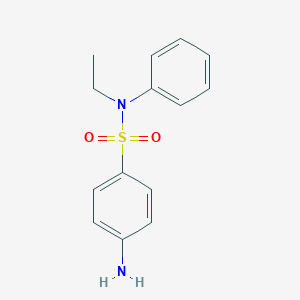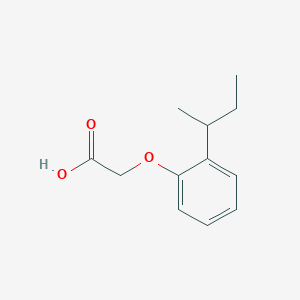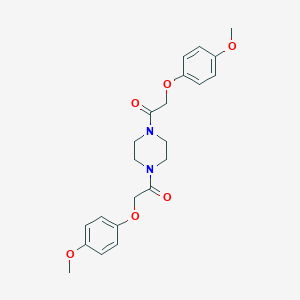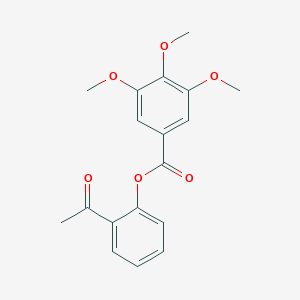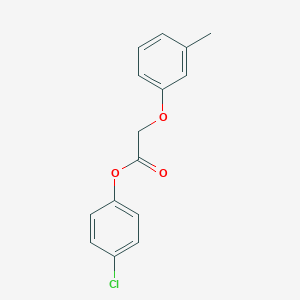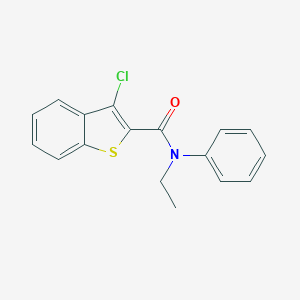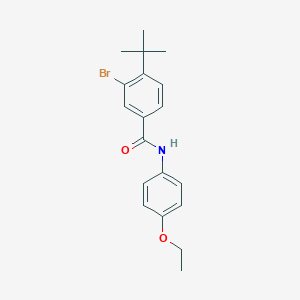![molecular formula C14H12F3NO2S B185484 4-甲基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯 CAS No. 144061-14-3](/img/structure/B185484.png)
4-甲基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯
描述
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C14H12F3NO2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a trifluoromethyl group attached to a phenyl ring .科学研究应用
神经保护应用
该化合物因其潜在的神经保护作用而被研究。研究表明,该化合物的衍生物可能在治疗神经退行性疾病方面具有很有前景的应用。 它们可能有助于恢复神经元的功能和结构,这对阿尔茨海默病、帕金森病和亨廷顿病等疾病至关重要 .
抗神经炎特性
该化合物衍生物的抗神经炎特性非常显著。 研究表明,它们可以抑制人微glia细胞中一氧化氮和肿瘤坏死因子-α的产生,而这些是神经炎的关键因素 .
蛋白质组学研究
4-甲基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯可以作为生物化学试剂用于蛋白质组学研究。 这表明它可以用于研究蛋白质及其功能,这是理解细胞过程的一个基本方面 .
药理学评价
该化合物参与了药理学评价,尤其是在合成新型三唑嘧啶杂化物方面。 这些杂化物已被评估其神经保护和抗神经炎活性,表明该化合物在开发新型药物方面的作用 .
分子对接研究
已对该化合物进行了分子对接研究,以了解其与蛋白质的相互作用。 这类研究对于药物设计至关重要,可以预测化合物如何与生物靶标相互作用 .
合成新型化合物
该化合物是合成具有潜在治疗应用的新型化合物的先驱。 其结构允许创建可以评估各种生物活性的杂化物 .
光物理研究
虽然与 4-甲基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸乙酯没有直接关系,但相关化合物因其光物理性质而被研究。 这表明在研究光及其与化学物质的相互作用方面有潜在的研究应用 .
作用机制
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the trifluoromethyl group in the compound can undergo nucleophilic substitution by a fluoride, which could potentially influence its interaction with its targets .
Biochemical Pathways
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit neuroprotective and anti-inflammatory properties .
实验室实验的优点和局限性
The advantages of using Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in lab experiments include its low toxicity, low flammability, and its ability to form stable complexes with metal ions. Additionally, the compound is relatively easy to synthesize and is available in a variety of forms. The main limitation of using Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate in lab experiments is the lack of knowledge about its mechanism of action and its potential biochemical and physiological effects.
未来方向
The potential future directions of research on Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate include further studies on its mechanism of action, its potential biochemical and physiological effects, and its potential applications in various scientific fields. Additionally, further research could be conducted on the synthesis of Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, as well as on the potential uses of the compound in catalysis and materials science. Finally, further research could be conducted on the potential use of Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate as a drug delivery vehicle, as well as on the potential uses of the compound in other areas such as agriculture and food science.
生化分析
Biochemical Properties
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. The trifluoromethyl group is known to enhance the compound’s stability and reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be used to study its therapeutic potential . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSFBESZXIUREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379012 | |
| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144061-14-3 | |
| Record name | ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
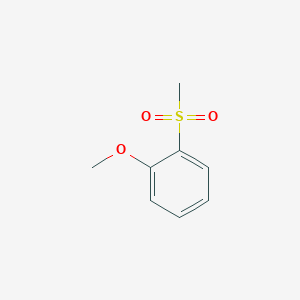
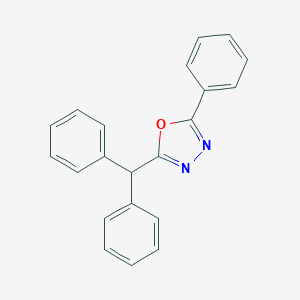
![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)
